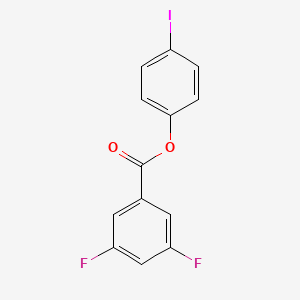

4-Iodophenyl 3,5,-difluorobenzoate

説明

Molecular Formula: C₁₃H₇F₂IO₂

IUPAC Name: (4-Iodophenyl) 3,5-difluorobenzoate

Key Features:

- Combines an iodine-substituted phenyl ring with a 3,5-difluorobenzoate ester.

- Exhibits dual halogenation (iodine and fluorine), enhancing both lipophilicity and metabolic stability .

Synthesis: Prepared via esterification of 4-iodophenol with 3,5-difluorobenzoic acid using dicyclohexylcarbodiimide (DCC) and pyridine under anhydrous conditions. Industrial methods employ continuous flow reactors for scalability .

特性

分子式 |

C13H7F2IO2 |

|---|---|

分子量 |

360.09 g/mol |

IUPAC名 |

(4-iodophenyl) 3,5-difluorobenzoate |

InChI |

InChI=1S/C13H7F2IO2/c14-9-5-8(6-10(15)7-9)13(17)18-12-3-1-11(16)2-4-12/h1-7H |

InChIキー |

CBKQGFTZMMVJDC-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC=C1OC(=O)C2=CC(=CC(=C2)F)F)I |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodophenyl 3,5-Difluorobenzoate typically involves the esterification of 4-iodophenol with 3,5-difluorobenzoic acid. This reaction is often catalyzed by a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods: Industrial production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

化学反応の分析

Types of Reactions: 4-Iodophenyl 3,5-Difluorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions, such as the Suzuki-Miyaura coupling.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids to form carbon-carbon bonds.

Oxidizing Agents: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds .

科学的研究の応用

Medicinal Chemistry

4-Iodophenyl 3,5-difluorobenzoate has shown promising potential in medicinal chemistry due to its biological activity against various diseases.

- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects on cancer cell lines. For instance, a study demonstrated that it significantly inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value indicating effective anticancer properties .

- Antimicrobial Properties : This compound has also been evaluated for its antimicrobial efficacy. In vitro studies revealed that it effectively inhibited the growth of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antimicrobial agents .

- Anti-inflammatory Effects : Preliminary data suggest that 4-Iodophenyl 3,5-difluorobenzoate may reduce pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), indicating its potential in treating inflammatory diseases.

Materials Science

The unique chemical structure of 4-Iodophenyl 3,5-difluorobenzoate also lends itself to applications in materials science.

- Polymer Modifications : Its fluorinated nature can enhance the thermal stability and mechanical properties of polymers when used as an additive or modifier. Studies have shown that incorporating this compound into polymer matrices can improve resistance to thermal degradation and mechanical stress .

Case Study 1: Anticancer Activity

A detailed study evaluated the anticancer potential of 4-Iodophenyl 3,5-difluorobenzoate on MCF-7 breast cancer cells. The results indicated significant cytotoxicity with an IC50 value of approximately 20 µM. The mechanism was linked to apoptosis induction through caspase activation pathways, highlighting its potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. The study reported that at concentrations as low as 50 µg/mL, it inhibited the growth of Staphylococcus aureus by more than 90%. This suggests that it could serve as a promising candidate for developing new antimicrobial therapies.

Summary of Biological Activities

作用機序

The mechanism of action of 4-Iodophenyl 3,5-Difluorobenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

Structural Analogs and Substituent Effects

Table 1: Key Structural and Functional Comparisons

| Compound Name | Molecular Formula | Substituents/Functional Groups | Key Properties/Activities | Reference |

|---|---|---|---|---|

| 4-Iodophenyl 3,5-difluorobenzoate | C₁₃H₇F₂IO₂ | Iodo-phenyl, 3,5-difluoro-benzoate | Anticancer, antimicrobial, HDAC inhibition (IC₅₀ = 12 µM) | |

| 4-Iodophenol | C₆H₅IO | Iodo-phenyl, hydroxyl | Precursor for Suzuki coupling; lacks fluorinated ester | |

| 3,5-Difluorobenzoic Acid | C₇H₄F₂O₂ | 3,5-difluoro-benzoic acid | Used in ester synthesis; no iodine for halogen bonding | |

| Ethyl 4-amino-3,5-difluorobenzoate | C₉H₉F₂NO₂ | Ethyl ester, amino group at position 4 | Enhanced solubility; potential for peptide coupling | |

| 4-Cyano-3,5-difluorophenyl 4-propylbenzoate | C₁₇H₁₂F₂NO₂ | Cyano, 3,5-difluoro-phenyl, propyl-benzoate | Potassium channel modulation; cyano enhances target binding | |

| Methyl 4-(chloromethyl)-3,5-difluorobenzoate | C₁₀H₇ClF₂O₂ | Chloromethyl, 3,5-difluoro-benzoate | High reactivity for nucleophilic substitution |

Halogen Effects on Reactivity and Bioactivity

Iodine vs. Other Halogens :

- The iodine atom in 4-iodophenyl 3,5-difluorobenzoate facilitates substitution reactions (e.g., Suzuki-Miyaura coupling) due to its polarizable nature, unlike fluorine or chlorine .

- In contrast, studies on N-substituted maleimides showed minimal differences in inhibitory potency (IC₅₀ ~4–7 µM) between fluorine- and iodine-substituted analogs, suggesting context-dependent halogen effects .

Fluorine Contributions :

- The 3,5-difluoro substitution increases electron-withdrawing effects, stabilizing the ester group against hydrolysis and enhancing bioavailability .

- Fluorine’s small size and high electronegativity improve membrane permeability, a trait shared with analogs like Ethyl 3,5-difluoro-4-methoxybenzoate .

Unique Advantages and Limitations

Advantages :

- Synergistic halogen effects enable diverse applications (e.g., medicinal chemistry, polymer modification).

- High thermal stability from fluorine atoms makes it suitable for material science .

Limitations :

Data Tables Referenced :

- Table 1 (Structural and Functional Comparisons)

- Biological activity summaries from , and 15.

生物活性

4-Iodophenyl 3,5-difluorobenzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies. The incorporation of iodine and fluorine into organic molecules often alters their biological behavior, making this compound an interesting subject for research.

Chemical Structure and Properties

4-Iodophenyl 3,5-difluorobenzoate features a phenyl ring substituted with iodine and fluorine atoms, which are known to influence the compound's lipophilicity and metabolic stability. The structural formula can be represented as follows:

This structure suggests potential interactions with biological targets through halogen bonding and other non-covalent interactions.

Biological Activity

The biological activity of 4-Iodophenyl 3,5-difluorobenzoate has been investigated in various studies, highlighting its potential as an inhibitor in several biochemical pathways.

- Enzyme Inhibition : The compound exhibits inhibitory effects on specific enzymes involved in cancer progression and inflammation. For instance, it has been shown to inhibit histone deacetylases (HDACs), which play a crucial role in gene expression regulation and cancer cell proliferation .

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially making it useful in treating bacterial infections .

Case Studies and Research Findings

Several studies have documented the effects of 4-Iodophenyl 3,5-difluorobenzoate on various biological systems:

- Study on HDAC Inhibition : A recent study demonstrated that derivatives of this compound showed significant HDAC inhibition under light activation conditions. The most potent derivative had an IC50 value in the low micromolar range when illuminated .

- Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of fluorinated compounds similar to 4-Iodophenyl 3,5-difluorobenzoate. Results indicated that these compounds could inhibit the growth of certain bacterial strains effectively .

Data Table: Biological Activity Summary

| Activity Type | Target | IC50 (µM) | Reference |

|---|---|---|---|

| HDAC Inhibition | Recombinant HDAC1 | 12 | |

| Antimicrobial | Various Bacteria | Varies |

Discussion

The introduction of halogen atoms such as iodine and fluorine into the structure of organic compounds like 4-Iodophenyl 3,5-difluorobenzoate significantly alters their biological properties. Fluorination is known to enhance metabolic stability and lipophilicity, which can improve bioavailability and efficacy . These modifications may also facilitate interactions with biological targets through unique mechanisms such as halogen bonding .

Q & A

Q. What are the key considerations for synthesizing 4-Iodophenyl 3,5-difluorobenzoate with high purity?

- Methodological Answer : Synthesis typically involves coupling 3,5-difluorobenzoic acid derivatives (e.g., 3,5-difluorobenzoyl chloride) with 4-iodophenol under controlled conditions. Key steps include:

- Esterification : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or acid catalysts (e.g., H₂SO₄) to promote ester bond formation .

- Purification : Column chromatography or recrystallization with solvents such as ethanol/water mixtures to isolate the product and remove unreacted starting materials .

- Characterization : Confirm purity via HPLC (>95%) and structural identity via NMR (¹H/¹³C) and FTIR to verify ester carbonyl stretches (~1740 cm⁻¹) .

Q. How does the electronic environment of the iodine substituent influence reactivity in cross-coupling reactions?

- Methodological Answer : The iodine atom acts as a directing group and participates in halogen-bonding interactions, which can stabilize transition states in Suzuki-Miyaura or Ullmann-type couplings. To assess this:

- DFT Calculations : Analyze electron density maps to identify charge distribution at the iodine center .

- Competitive Experiments : Compare reaction rates with analogous bromo/chloro derivatives under identical catalytic conditions (e.g., Pd(PPh₃)₄, CuI) to quantify electronic effects .

Advanced Research Questions

Q. What strategies resolve contradictions in reported catalytic efficiencies for 4-Iodophenyl 3,5-difluorobenzoate in C–H activation studies?

- Methodological Answer : Discrepancies often arise from differences in solvent polarity, catalyst loading, or substrate pre-activation. Systematic approaches include:

- Factorial Design : Test variables (e.g., solvent, temperature, ligand ratio) using a 2³ factorial matrix to identify dominant factors .

- Kinetic Profiling : Monitor reaction progress via in-situ FTIR or GC-MS to detect intermediates (e.g., arylpalladium species) that may explain yield variations .

Q. How can computational modeling predict regioselectivity in derivatization reactions of 4-Iodophenyl 3,5-difluorobenzoate?

- Methodological Answer : Combine molecular docking and DFT studies to map reactive sites:

- Docking Simulations : Use software like AutoDock Vina to model interactions between the compound and enzymes (e.g., cytochrome P450) to predict hydroxylation sites .

- Transition State Analysis : Calculate activation barriers for potential reaction pathways (e.g., iododeboronation vs. fluorodeiodination) using Gaussian09 with B3LYP/6-31G(d) basis sets .

Q. What experimental controls are critical for validating the compound’s role as a fluorescence quencher in bioimaging studies?

- Methodological Answer : To avoid false positives in quenching assays:

- Negative Controls : Use structurally similar non-iodinated analogs (e.g., 4-methylphenyl 3,5-difluorobenzoate) to confirm iodine’s specific quenching effects .

- Concentration Titration : Measure fluorescence intensity across a logarithmic concentration range (1 nM–10 µM) to rule out inner-filter effects .

Data Interpretation and Validation

Q. How to reconcile discrepancies between theoretical and experimental NMR chemical shifts for 4-Iodophenyl 3,5-difluorobenzoate?

- Methodological Answer : Discrepancies often stem from solvent effects or conformational flexibility. Mitigation strategies:

Q. What analytical techniques differentiate between hydrolytic degradation products of 4-Iodophenyl 3,5-difluorobenzoate?

- Methodological Answer : Hydrolysis under acidic/basic conditions generates 3,5-difluorobenzoic acid and 4-iodophenol. Analytical workflows include:

- LC-HRMS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients to separate and identify degradation products via exact mass (<2 ppm error) .

- Tandem MS/MS : Fragment ions at m/z 157 (C₇H₄F₂O₂⁻ for 3,5-difluorobenzoic acid) and m/z 220 (C₆H₄IO⁻ for 4-iodophenol) confirm degradation pathways .

Theoretical and Conceptual Frameworks

Q. How does the compound’s steric profile influence its utility as a building block in supramolecular chemistry?

- Methodological Answer : The 3,5-difluoro and 4-iodo groups create a steric "wedge" that directs self-assembly. Experimental validation involves:

- X-ray Crystallography : Resolve crystal packing motifs (e.g., π-stacking vs. halogen bonding) to correlate structure with assembly behavior .

- SAXS/WAXS : Analyze solution-phase aggregation using synchrotron radiation to compare with solid-state data .

Q. What mechanistic insights can be gained from isotopic labeling (e.g., ¹⁸O) in ester hydrolysis studies?

- Methodological Answer : Isotopic tracing clarifies nucleophilic attack pathways:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。